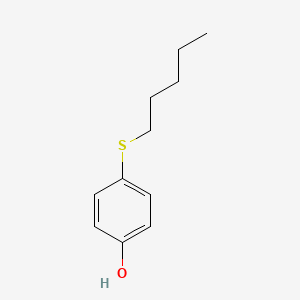
2,2,3,3-Tetrafluorocyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluorocyclobutanecarboxamide: is an organic compound with the molecular formula C5H5F4NO It is a derivative of cyclobutane, where four hydrogen atoms are replaced by fluorine atoms, and it contains a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 2,2,3,3-Tetrafluorocyclobutanecarboxamide involves the cyclization of a suitable precursor. For example, starting from a fluorinated alkene, a cyclization reaction can be induced using a suitable catalyst under controlled temperature and pressure conditions.
Amidation Reaction: Another approach involves the amidation of 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid with ammonia or an amine in the presence of a coupling agent like thionyl chloride or dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization and amidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: 2,2,3,3-Tetrafluorocyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry: 2,2,3,3-Tetrafluorocyclobutanecarboxamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties. It serves as a precursor for the synthesis of various fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of antiviral and anticancer agents. Its unique structural features may contribute to improved drug efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability. It is also employed in the development of advanced coatings and adhesives.
作用機序
The mechanism of action of 2,2,3,3-Tetrafluorocyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity and specificity. The carboxamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
2,2,3,3-Tetrafluorocyclobutanol: This compound is structurally similar but contains a hydroxyl group instead of a carboxamide group.
2,2,3,3-Tetrafluorocyclobutanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
2,2,3,3-Tetrafluorobutanediol: This compound has two hydroxyl groups and is used in the synthesis of polyurethanes and other polymers.
Uniqueness: 2,2,3,3-Tetrafluorocyclobutanecarboxamide is unique due to its combination of fluorine atoms and a carboxamide group, which imparts distinct chemical and physical properties. Its high fluorine content enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound in various applications.
特性
IUPAC Name |
2,2,3,3-tetrafluorocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F4NO/c6-4(7)1-2(3(10)11)5(4,8)9/h2H,1H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSDGZIFSJWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330437.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester](/img/structure/B6330441.png)





